molecular formula C19H11ClO2 B14659621 Methanone, 2-dibenzofuranylphenyl- CAS No. 50468-61-6

Methanone, 2-dibenzofuranylphenyl-

Cat. No.: B14659621
CAS No.: 50468-61-6
M. Wt: 306.7 g/mol
InChI Key: YIWQCJMKGCWOIN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dibenzofuranylphenyl methanone can be achieved through various methods. One common approach involves the reaction of dibenzofuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-dibenzofuranylphenyl methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-dibenzofuranylphenyl methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-dibenzofuranylphenyl methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-dibenzofuranylphenyl methanone is unique due to its specific combination of the benzofuran and phenyl methanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

50468-61-6

Molecular Formula

C19H11ClO2

Molecular Weight

306.7 g/mol

IUPAC Name

(4-chlorophenyl)-dibenzofuran-2-ylmethanone

InChI

InChI=1S/C19H11ClO2/c20-14-8-5-12(6-9-14)19(21)13-7-10-18-16(11-13)15-3-1-2-4-17(15)22-18/h1-11H

InChI Key

YIWQCJMKGCWOIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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